molecular formula C5H13NO B1347012 2-(Methylamino)butan-1-ol CAS No. 27646-79-3

2-(Methylamino)butan-1-ol

Cat. No. B1347012
CAS RN: 27646-79-3
M. Wt: 103.16 g/mol
InChI Key: HSHIHFMFJLIQDN-UHFFFAOYSA-N
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Description

2-(Methylamino)butan-1-ol, also known as 2-methyl-2-amino-1-butanol, is an organic compound with the chemical formula C4H11NO. It is a colorless liquid that is miscible with water and is used in the pharmaceutical industry and in research laboratories. It is a derivative of the amino acid lysine, and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Metabolic Pathways and Analytical Detection

The determination of metabolites for designer drugs similar to 2-(Methylamino)butan-1-ol indicates significant pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This research provides insights into the metabolic breakdown and potential toxicological impacts of related substances in human subjects (Zaitsu et al., 2009).

Pharmacological Applications

Investigations into novel selective norepinephrine inhibitors revealed that derivatives of 2-(Methylamino)butan-1-ol exhibit potent inhibition of the norepinephrine transporter, showcasing potential for therapeutic applications in treating pain and mood disorders (O'Neill et al., 2011).

Molecular Dynamics and Spectroscopy

Research employing two-dimensional near-infrared correlation spectroscopy to study butanols provides valuable insights into the thermal dynamics of hydrogen bonding in liquid states, contributing to a deeper understanding of molecular interactions and solvent effects (Czarnecki et al., 2000).

Solvation and Solvent-Solute Interactions

Studies on the solvation dynamics in binary solvent mixtures highlight the intricate interactions between 2-(Methylamino)butan-1-ol and solvents, elucidating the effects of hydrogen bonding and solvophobic interactions on solute behavior. This research is crucial for optimizing solvent systems in chemical processes and understanding molecular solvation mechanisms (Bevilaqua et al., 2004).

Catalysis and Reaction Mechanisms

Investigations into the role of nitridation in butan-1-ol and butan-2-ol dehydration mechanisms over oxynitrides provide insights into the catalytic properties influenced by nitridation, offering pathways to tailor catalysts for specific reactions and enhance their efficiency (Delsarte et al., 2006).

properties

IUPAC Name

2-(methylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHIHFMFJLIQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950300
Record name 2-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)butan-1-ol

CAS RN

27646-79-3
Record name 2-(Methylamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27646-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(METHYLAMINO)-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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